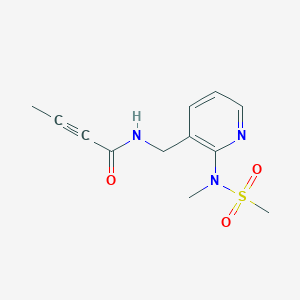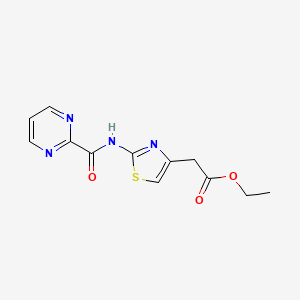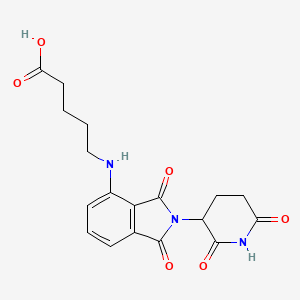![molecular formula C10H17NO3 B2385721 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine CAS No. 2384172-16-9](/img/structure/B2385721.png)
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple oxygen atoms and a spirocyclic framework makes it a subject of study for its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine typically involves the construction of the spirocyclic framework through a series of cyclization reactions. One common method includes the intramolecular cyclization of a keto-epoxide, followed by the preparation of unsaturated bis-spiroacetal via a Barton-type reaction of substituted hydroxy spiroacetal . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or to convert functional groups into less reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate, reducing agents such as lithium aluminum hydride, and bases like lithium diethylamide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the spirocyclic framework.
Applications De Recherche Scientifique
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: The compound may have therapeutic potential due to its structural similarity to bioactive molecules.
Mécanisme D'action
The mechanism of action of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine involves its interaction with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The presence of multiple oxygen atoms can facilitate hydrogen bonding and other interactions that enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine
- 1,6,8-Trioxadispiro[4.1.5.2]tetradec-11-ene
Uniqueness
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is unique due to its specific spirocyclic framework and the presence of three oxygen atoms within the structure. This configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
3,8,11-trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c11-4-8-3-9(7-12-8)5-10(6-9)13-1-2-14-10/h8H,1-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXGHCJZMRXRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3(C2)CC(OC3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2385639.png)
![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2385640.png)
![Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2385641.png)
![2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2385642.png)


![2-(4-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2385646.png)


![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)
![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2385655.png)

![2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide](/img/structure/B2385659.png)
